- Studies on the Synthesis of Yohimbane and Campthoteca Alkaloids through the Domino Knoevenagel-Hetero-Diels-Alder Reaction, 2007, , ,
Cas no 924-73-2 (Ethyl 3-aminopropanoate)
Ethyl 3-aminopropanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-aminopropanoate
- 3-AMINO-PROPIONIC ACID ETHYL ESTER
- b-Alanine, ethyl ester
- 3-AMINO-PROPANOIC ACID ETHYL ESTER
- amino propionic acid ethyl ester
- ethyl 3-amino-propionate
- 3-Aminopropionic acid ethyl ester
- Ethyl 3-aminopropionate
- Ethyl β-alanate
- Ethyl β-alaninate
- Ethyl β-aminopropionate
- .BETA.-ALANINE ETHYL ESTER
- EN300-56438
- ETHYL .BETA.-AMINOPROPIONATE
- b-alanine ethyl ester
- STL304618
- ZWD52URW2Y
- Ethyl beta-aminopropionate
- SCHEMBL64965
- CS-0343396
- Ethyl3-aminopropanoate
- AKOS016010779
- F19878
- Ethyl beta-alanate
- 924-73-2
- ?-ALANINE ETHYL ESTER
- ETHYL .BETA.-ALANATE
- DTXSID20329386
- CarnoSyn
- BS-12863
- ethyl beta-alaninate
- Beta-alanine ethyl ester
- UNII-ZWD52URW2Y
- NCGC00247377-01
- Ethyl 3-aminopropanoate #
- Q4897178
- CHEMBL1907041
-
- MDL: MFCD02114093
- Inchi: 1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
- InChI Key: GSQBIOQCECCMOQ-UHFFFAOYSA-N
- SMILES: O=C(CCN)OCC
Computed Properties
- Exact Mass: 117.07900
- Monoisotopic Mass: 117.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 72.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32000
- LogP: 0.59860
Ethyl 3-aminopropanoate Security Information
- Hazard Category Code: 37/38-41-52
- Safety Instruction: 26-39
-
Hazardous Material Identification:
Ethyl 3-aminopropanoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 3-aminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM128112-1g |
ethyl 3-aminopropanoate |
924-73-2 | 95% | 1g |
$282 | 2021-06-09 | |
| Chemenu | CM128112-1g |
ethyl 3-aminopropanoate |
924-73-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-56438-0.05g |
ethyl 3-aminopropanoate |
924-73-2 | 0.05g |
$19.0 | 2023-02-10 | ||
| Enamine | EN300-56438-0.1g |
ethyl 3-aminopropanoate |
924-73-2 | 0.1g |
$19.0 | 2023-02-10 | ||
| Enamine | EN300-56438-0.25g |
ethyl 3-aminopropanoate |
924-73-2 | 0.25g |
$19.0 | 2023-02-10 | ||
| Enamine | EN300-56438-0.5g |
ethyl 3-aminopropanoate |
924-73-2 | 0.5g |
$21.0 | 2023-02-10 | ||
| Enamine | EN300-56438-1.0g |
ethyl 3-aminopropanoate |
924-73-2 | 1.0g |
$26.0 | 2023-02-10 | ||
| Enamine | EN300-56438-2.5g |
ethyl 3-aminopropanoate |
924-73-2 | 2.5g |
$27.0 | 2023-02-10 | ||
| Enamine | EN300-56438-5.0g |
ethyl 3-aminopropanoate |
924-73-2 | 5.0g |
$29.0 | 2023-02-10 | ||
| Enamine | EN300-56438-10.0g |
ethyl 3-aminopropanoate |
924-73-2 | 10.0g |
$32.0 | 2023-02-10 |
Ethyl 3-aminopropanoate Production Method
Production Method 1
Production Method 2
Production Method 3
- Preparation of 2-fluoro-2-deoxy-glucose conjugates for improved cancer treatment, World Intellectual Property Organization, , ,
Production Method 4
Production Method 5
Production Method 6
1.2 Solvents: tert-Butyl methyl ether ; 20 min, rt
- Preparation of the tri-cycle compound and their medical applications in the treatment of HBV related diseases, World Intellectual Property Organization, , ,
Production Method 7
Production Method 8
Production Method 9
- Thiocarbonyl olefination. IV. Preparation of β-amino acids from N-(acetyl)thio amides; total synthesis of iturinic acid, Liebigs Annalen der Chemie, 1981, (12), 2258-65
Production Method 10
- Pharmaceutical compositions containing conjugates of 2-fluoro-2-deoxy-glucose with anticancer agents for improved cancer treatment, European Patent Organization, , ,
Production Method 11
1.2 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 0 °C
- Polymerisation of β-alanine through catalytic ester-amide exchange, European Polymer Journal, 2013, 49(7), 1773-1781
Production Method 12
- Cesium fluoride-catalyzed aza-Michael addition reaction in aqueous media, Monatshefte fuer Chemie, 2011, 142(10), 1055-1059
Production Method 13
- Synthesis and cytotoxic properties of new fluorodeoxyglucose-coupled chlorambucil derivatives, Bioorganic & Medicinal Chemistry, 2008, 16(9), 5004-5020
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
1.2 Reagents: Potassium hydroxide Solvents: Dichloromethane ; cooled
- Enzyme-catalyzed polymerization of β-alanine esters, a sustainable route towards the formation of poly-β-alanine, Current Organic Chemistry, 2013, 17(7), 682-690
Production Method 19
- Synthesis of substituted aziridines via intramolecular reactions of β-N-chloroethylamino carbanions, Heterocycles, 2008, 76(2), 1511-1524
Production Method 20
- A New Glycociamidine Ring Precursor: Syntheses of (Z)-Hymenialdisine, (Z)-2-Debromohymenialdisine, and (±)-endo-2-Debromohymenialdisine, Organic Letters, 2005, 7(25), 5641-5644
Ethyl 3-aminopropanoate Raw materials
- ethyl 2-cyanoacetate
- Ethyl 3-aminopropionate hydrochloride
- Methyl 3-acetamidopropanoate
- β-Alanine
- ethyl 3-azidopropanoate
Ethyl 3-aminopropanoate Preparation Products
Ethyl 3-aminopropanoate Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Ethyl 3-aminopropanoate
Recent Advances in the Application of Ethyl 3-aminopropanoate (CAS: 924-73-2) in Chemical and Biomedical Research
Ethyl 3-aminopropanoate (CAS: 924-73-2), also known as ethyl β-alaninate, is a versatile chemical compound with significant applications in pharmaceutical synthesis, drug delivery systems, and biochemical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, including peptide mimetics and prodrugs. This research briefing provides an overview of the latest advancements involving Ethyl 3-aminopropanoate, focusing on its synthetic utility, mechanistic insights, and emerging therapeutic potentials.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Ethyl 3-aminopropanoate as a building block for novel protease inhibitors. The compound's amino and ester functional groups facilitated the development of targeted inhibitors against SARS-CoV-2 main protease, showcasing its relevance in antiviral drug design. Structural modifications of Ethyl 3-aminopropanoate led to derivatives with improved binding affinities and selectivity, underscoring its adaptability in medicinal chemistry.
Another breakthrough was reported in Advanced Drug Delivery Reviews, where Ethyl 3-aminopropanoate was utilized to engineer pH-responsive nanocarriers for cancer therapy. The compound's amine group enabled covalent conjugation with polymeric matrices, while its ester moiety allowed for controlled drug release under acidic tumor microenvironments. Preclinical trials demonstrated enhanced tumor accumulation and reduced off-target effects, positioning Ethyl 3-aminopropanoate as a promising candidate for next-generation drug delivery platforms.
Recent mechanistic studies have also explored the metabolic pathways of Ethyl 3-aminopropanoate. A 2024 Nature Chemical Biology paper revealed its role as a precursor in microbial biosynthesis of β-amino acids, offering sustainable production routes for high-value pharmaceuticals. Genetic engineering of E. coli strains to overexpress aminotransferases significantly improved the yield of Ethyl 3-aminopropanoate-derived metabolites, highlighting biotechnological applications.
Despite these advancements, challenges remain in optimizing the scalability and cost-effectiveness of Ethyl 3-aminopropanoate-based processes. Future research directions include computational modeling to predict derivative bioactivities and green chemistry approaches to streamline synthesis. Collaborative efforts between academia and industry will be crucial to translate these findings into clinical and industrial applications.
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